molecular formula C7H10Cl4N2 B2478082 2-(3,5-Dichloropyridin-4-yl)ethanamine;dihydrochloride CAS No. 2418650-20-9

2-(3,5-Dichloropyridin-4-yl)ethanamine;dihydrochloride

Cat. No. B2478082
CAS RN: 2418650-20-9
M. Wt: 263.97
InChI Key: SGTRUMABHITWSV-UHFFFAOYSA-N
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Description

“2-(3,5-Dichloropyridin-4-yl)ethanamine;dihydrochloride” is a chemical compound with the IUPAC name 2-(3,5-dichloropyridin-4-yl)ethan-1-amine hydrochloride . It has a molecular weight of 263.98 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8Cl2N2.2ClH/c8-6-3-11-4-7(9)5(6)1-2-10;;/h3-4H,1-2,10H2;2*1H . This indicates that the compound contains a pyridine ring with two chlorine atoms at the 3 and 5 positions, and an ethanamine group attached to the 4 position of the pyridine ring .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Copper(II) complexes with tridentate ligands, including derivatives similar to 2-(3,5-Dichloropyridin-4-yl)ethanamine, exhibit significant DNA binding propensity and demonstrate minor structural changes in DNA upon binding. These complexes also show potential for low toxicity in different cancer cell lines, indicating their usefulness in cytotoxicity studies (Kumar et al., 2012).

Hemilabile (Imino)pyridine Palladium(II) Complexes

The (imino)pyridine ligands, including those similar to 2-(3,5-Dichloropyridin-4-yl)ethanamine, are used in palladium(II) complexes as selective catalysts in ethylene dimerization. These complexes are significant for experimental and theoretical approaches in organometallic chemistry (Nyamato et al., 2015).

Chiral (Pyridyl)imine Nickel(II) Complexes in Transfer Hydrogenation

Chiral synthons derived from compounds similar to 2-(3,5-Dichloropyridin-4-yl)ethanamine are utilized in nickel(II) complexes for catalytic activities in asymmetric transfer hydrogenation of ketones. These studies provide insights into the homogeneous nature of active species in catalysis (Kumah et al., 2019).

Palladium(II) Complexes as Catalysts for Methoxycarbonylation

2-(3,5-Dichloropyridin-4-yl)ethanamine derivatives form palladium(II) complexes that act as effective catalysts in the methoxycarbonylation of olefins to produce esters. These complexes have implications in synthetic chemistry and industrial applications (Zulu et al., 2020).

Cadmium(II) Schiff Base Complexes for Corrosion Inhibition

Schiff base complexes, including those derived from 2-(3,5-Dichloropyridin-4-yl)ethanamine, show potential as corrosion inhibitors on mild steel. These findings bridge coordination chemistry and materials engineering, providing insights into corrosion prevention (Das et al., 2017).

Mechanism of Action

The mechanism of action of “2-(3,5-Dichloropyridin-4-yl)ethanamine;dihydrochloride” is not specified in the sources I found . The mechanism of action would depend on the specific context in which this compound is used, such as the type of biological or chemical system it interacts with.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(3,5-dichloropyridin-4-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.2ClH/c8-6-3-11-4-7(9)5(6)1-2-10;;/h3-4H,1-2,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTRUMABHITWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CCN)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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